2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid
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Overview
Description
2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an appropriate amino acid derivative under basic conditions . The reaction conditions often include the use of solvents such as acetonitrile or ethanol and catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: EDC, HOPO (hydroxyphosphono-oxy) for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid has several scientific research applications:
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Amino-3-(4-trifluoromethylphenyl)propanoic acid: Contains a trifluoromethyl group on a phenyl ring instead of a pyridine ring, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group on the pyridine ring in 2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid imparts unique chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-6(14-4-5)3-7(13)8(15)16/h1-2,4,7H,3,13H2,(H,15,16) |
InChI Key |
PZPJHHBISUXRTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
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